3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one is a compound that features a combination of a hydroxyphenyl group, a sulfanyl group, and a pyrrolidinyl group attached to a prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through the reaction of a suitable precursor with pyrrolidine under basic conditions.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with a sulfanyl precursor.
Formation of the Prop-2-en-1-one Backbone: The final step involves the formation of the prop-2-en-1-one backbone through a condensation reaction, typically using an aldehyde and a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The prop-2-en-1-one backbone can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. The sulfanyl group can act as a nucleophile, facilitating covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one is unique due to the presence of the hydroxyphenyl and sulfanyl groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups with the pyrrolidinyl group enhances its versatility in various applications.
Properties
CAS No. |
918828-16-7 |
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Molecular Formula |
C13H15NO2S |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-pyrrolidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO2S/c15-11-3-5-12(6-4-11)17-10-7-13(16)14-8-1-2-9-14/h3-7,10,15H,1-2,8-9H2 |
InChI Key |
OAZBYKHTFCLPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C=CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
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